16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
Description
16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaene is a complex polycyclic heterocyclic compound characterized by a pentacyclic framework containing oxygen (dioxa) and nitrogen (aza) heteroatoms. The structure includes methoxy (-OCH₃) groups at positions 16 and 17 and a methyl (-CH₃) substituent at position 12.
The compound’s polycyclic architecture likely necessitates advanced crystallographic techniques (e.g., SHELX or WinGX ) for structural elucidation, while NMR spectroscopy (as applied in ) would be critical for confirming substituent positions and hydrogen-bonding patterns .
Properties
IUPAC Name |
16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGWPIBBTYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include cyclization reactions, introduction of methoxy groups, and incorporation of the nitrogen atom. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Azapolycyclic Compounds
*Molecular formulas for some compounds are inferred from IUPAC names or derived from structural data.
Key Observations:
Ring Complexity : The target compound’s pentacyclic system is less complex than the heptacyclic framework in but shares similarities with other pentacyclic analogs (e.g., ).
Substituent Effects :
- Methoxy groups (as in the target and ) enhance solubility and influence hydrogen-bonding networks compared to hydroxyl or methyl groups .
- Methyl substituents (e.g., at position 12 in the target and position 13 in ) may sterically hinder intermolecular interactions.
Analytical and Spectroscopic Comparisons
Table 2: Analytical Techniques Applied to Azapolycyclic Compounds
Key Insights:
- NMR Profiling : As demonstrated in , comparative NMR analysis of regions with substituent-driven chemical shift changes (e.g., methoxy vs. methyl groups) can reveal electronic perturbations in polycyclic systems.
- Crystallography : Software suites like SHELX and WinGX enable precise determination of complex ring conformations and hydrogen-bonding motifs.
Biological Activity
16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene is a complex organic compound characterized by its unique pentacyclic structure and the presence of methoxy groups and a nitrogen atom within its framework. This compound has garnered attention for its potential biological activities.
Structure and Composition
The IUPAC name of the compound indicates its complex structure comprising multiple rings and functional groups:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.41 g/mol |
| InChI Key | InChI=1S/C21H23NO4/c1-12-14... |
Synthesis
The synthesis of this compound involves several steps that typically include cyclization reactions and the introduction of methoxy groups under controlled conditions to ensure high yield and purity.
The biological activity of 16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular signaling pathways and gene expression.
Pharmacological Studies
Research has indicated potential pharmacological effects including:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains.
Case Studies
- Antitumor Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls.
- Antimicrobial Effects : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds:
| Compound | Biological Activity |
|---|---|
| 16,17-Dimethoxy-6,8-dioxa-1-azapentacyclo[11.8...] | Moderate antitumor activity |
| 16,17-Dimethoxy-12-oxo-2,7,20-trioxapentacyclo[11...] | High antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
